N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone ring, and a fluorophenyl piperazine carboxamide group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core, the construction of the pyrrolidinone ring, and the introduction of the fluorophenyl piperazine carboxamide group. Common synthetic routes may involve:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Fluorophenyl Piperazine Carboxamide Group: This step may involve nucleophilic substitution reactions using piperazine derivatives and fluorophenyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool compound for studying biological processes.
Medicine: The compound’s unique structure suggests potential as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-chlorophenyl)piperazine-1-carboxamide
- N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-bromophenyl)piperazine-1-carboxamide
- N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methylphenyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-18-3-1-2-4-19(18)26-7-9-27(10-8-26)23(30)25-16-13-22(29)28(15-16)17-5-6-20-21(14-17)32-12-11-31-20/h1-6,14,16H,7-13,15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODBWHXWFXHXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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